2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one
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Overview
Description
2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one is an organic compound that features a cyclohexenone ring substituted with a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohex-2-en-1-one with a phenylsulfanyl methylating agent under basic conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexenone, followed by the addition of the phenylsulfanyl methylating agent.
Industrial Production Methods
Industrial production of this compound may involve the catalytic oxidation of cyclohexene followed by the introduction of the phenylsulfanyl group. Catalysts such as vanadium or molybdenum oxides can be used to facilitate the oxidation process. The phenylsulfanyl group can then be introduced through a nucleophilic substitution reaction.
Chemical Reactions Analysis
Types of Reactions
2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanone ring.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanone derivatives.
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
Scientific Research Applications
2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of fragrances and other fine chemicals.
Mechanism of Action
The mechanism by which 2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The phenylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of protein function. The cyclohexenone ring can also participate in Michael addition reactions, further influencing biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the phenylsulfanyl group.
2-(Phenylsulfonyl)cyclohexanone: Contains a sulfonyl group instead of a sulfanyl group.
4-(Phenylsulfanyl)cyclohexanone: The phenylsulfanyl group is positioned differently on the cyclohexanone ring.
Uniqueness
2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one is unique due to the presence of both the phenylsulfanyl group and the cyclohexenone ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
76047-55-7 |
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Molecular Formula |
C13H14OS |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
2-(phenylsulfanylmethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14OS/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-3,6-8H,4-5,9-10H2 |
InChI Key |
BMEBTQSAHDRMBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(=O)C1)CSC2=CC=CC=C2 |
Origin of Product |
United States |
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